molecular formula C19H14N2OS B2747976 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797184-33-8

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2747976
CAS No.: 1797184-33-8
M. Wt: 318.39
InChI Key: DIMOHVKXGQUHOZ-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a cyano group, a thiophene ring, and a benzamide moiety, makes it valuable in drug discovery, organic synthesis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide has diverse applications in scientific research, including:

    Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Organic Synthesis: It serves as a building block for synthesizing various heterocyclic compounds.

    Material Science: The compound’s properties make it useful in developing new materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar cyanoacetamide structure and is used in synthesizing various heterocyclic derivatives.

    N-aryl cyanoacetamides: These compounds have similar reactivity and are used in building various organic heterocycles.

Uniqueness

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to its specific combination of a cyano group, thiophene ring, and benzamide moiety. This combination provides distinct reactivity and binding properties, making it valuable in multiple research fields.

Properties

IUPAC Name

3-cyano-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-11-14-4-3-6-15(10-14)19(22)21-12-16-5-1-2-7-18(16)17-8-9-23-13-17/h1-10,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMOHVKXGQUHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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